REACTION_SMILES
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[Br:10][c:11]1[cH:12][c:13]([CH3:20])[c:14]([C:15]#[N:16])[c:17]([CH3:19])[cH:18]1.[C:21](=[O:22])([CH:23]([CH:24]([C:25]([O-:26])=[O:27])[OH:28])[OH:29])[O-:30].[CH3:1][CH:2]([CH2:3][AlH:4][CH2:5][CH:6]([CH3:7])[CH3:8])[CH3:9].[Cl:33][CH2:34][Cl:35].[K+:31].[Na+:32]>>[Br:10][c:11]1[cH:12][c:13]([CH3:20])[c:14]([CH:15]=[O:22])[c:17]([CH3:19])[cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cc(C)c1C#N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])C(O)C(O)C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
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|
Type
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product
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Smiles
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Cc1cc(Br)cc(C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |